molecular formula C10H13BO2 B8062974 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B8062974
M. Wt: 176.02 g/mol
InChI Key: YHLJNIYISMRAQQ-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzoxaboroles, which are boron-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the introduction of boron into an aromatic ring system. One common method is the reaction of a suitable phenol derivative with a boronic acid or boronate ester under specific conditions. The reaction often requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized benzoxaboroles.

Scientific Research Applications

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against fungal and bacterial infections.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: Researchers investigate its role in enzyme inhibition and as a tool for studying boron chemistry in biological systems.

    Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]

Uniqueness

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol stands out due to its boron-containing structure, which imparts unique chemical reactivity and biological activity. Unlike other similar compounds, it can form reversible covalent bonds with biological molecules, making it particularly useful in medicinal chemistry and biological research.

Properties

IUPAC Name

1-hydroxy-3,3,6-trimethyl-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-7-4-5-8-9(6-7)11(12)13-10(8,2)3/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLJNIYISMRAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 2-(2-(2-(ethoxymethoxy)propan-2-yl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (76.2 mmol) in THF (100 mL) was added 6 N HCl (381 mL). The reaction mixture was stirred at rt overnight, and the obtained mixture was extracted three times with ethyl acetate. The combined extracts were washed with water and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE-EA (20:1) to give 3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol (6.87 g; yield 51.2% over 2 steps) as a white solid. MS: m/z=177.1 (M+1, ESI+).
Name
Quantity
381 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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